molecular formula C15H15NO3 B8758202 Benzyl 2-[(pyridin-2-yl)oxy]propanoate CAS No. 605680-44-2

Benzyl 2-[(pyridin-2-yl)oxy]propanoate

Cat. No.: B8758202
CAS No.: 605680-44-2
M. Wt: 257.28 g/mol
InChI Key: ZVKCIDZFHPKTAH-UHFFFAOYSA-N
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Description

Benzyl 2-[(pyridin-2-yl)oxy]propanoate is an organic compound featuring a benzyl ester group linked to a propanoate backbone substituted with a pyridin-2-yloxy moiety. This structure combines the aromaticity of benzyl and pyridine rings with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

605680-44-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-pyridin-2-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-9-5-6-10-16-14)15(17)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

ZVKCIDZFHPKTAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

The choice of ester groups significantly impacts physicochemical properties:

  • Benzyl vs. Butyl Esters: describes fluazifop-P butyl ester, a herbicide with a butyl ester and pyridinyloxy-phenoxypropanoate structure. The benzyl group in the target compound may increase lipophilicity, improving membrane permeability, whereas butyl esters (e.g., fluazifop) are optimized for agrochemical stability.
  • Ethyl Esters: Compound 41 in (ethyl ester with pyridinyloxypropoxy-phenoxy substituents) demonstrates how ethyl groups balance solubility and reactivity. Benzyl esters, however, are less prone to hydrolysis than ethyl or methyl esters due to steric hindrance.

Heterocyclic Substituents

  • Pyridinyloxy vs. Thiophene: synthesizes Benzyl 2-hydroxy-2-(thiophene-2-yl)propanoate (compound 18). Replacing pyridine with thiophene introduces sulfur-mediated electronic effects, altering reactivity in catalytic processes (e.g., acylative kinetic resolution).
  • Dioxoisoindolinyl Groups: Compound 5o () features a 1,3-dioxoisoindolinyl group instead of pyridinyloxy.

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name Ester Group Substituent Physical Form Yield/Purity Reference
Benzyl 2-[(pyridin-2-yl)oxy]propanoate Benzyl Pyridin-2-yloxy Not reported Not reported -
Benzyl 2-hydroxy-2-(pyridin-2-yl)propanoate Benzyl Pyridin-2-yl, hydroxyl Yellow oil Not reported
Fluazifop-P butyl ester Butyl Pyridinyloxy-phenoxy Not reported Commercial
Ethyl compound 41 () Ethyl Pyridinyloxypropoxy-phenoxy White solid 67%
(S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate Benzyl 1,3-Dioxoisoindolinyl Oil 98%

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (m/z) Reference
Benzyl 2-hydroxy-2-(pyridin-2-yl)propanoate Not reported Not reported Confirmed
Ethyl compound 41 () 1707 (C=O) 1.40 (specific shifts) Not reported
(S)-Benzyl 2-(dioxoisoindolin-2-yl)propanoate Matches literature Matches literature MS-ES/GC-MS-EI

Key Research Findings

  • Synthetic Flexibility : The benzyl ester group enables diverse functionalization, as seen in and , whereas pyridinyloxy substituents () are critical for bioactivity in herbicides.
  • Electronic Effects : Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity compared to thiophene or dioxoisoindolinyl groups, influencing solubility and interaction with biological targets.
  • Stability : Benzyl esters exhibit greater hydrolytic stability than alkyl esters (e.g., ethyl, butyl), making them preferable for prodrug designs.

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